4-(2-Methylpropyl)benzene-1-sulfonamide

Description

Significance of Benzene (B151609) Sulfonamide Scaffolds in Contemporary Chemical Research

The benzene sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of a wide array of therapeutic agents. scbt.com Its significance stems from its versatile chemical nature, which allows for facile derivatization, and its ability to interact with a diverse range of biological targets. scbt.com This scaffold is a key component in drugs with antibacterial, anti-inflammatory, anticancer, and antiviral properties. bldpharm.comuni.lu Researchers continue to explore new applications for benzene sulfonamide derivatives, designing novel compounds with enhanced efficacy and selectivity for various diseases, including hepatic fibrosis and different types of cancer. uni.lubiosynth.comnih.gov The inherent ability of the sulfonamide group to act as a hydrogen bond donor and acceptor, coupled with the lipophilic nature of the benzene ring, provides a powerful combination for molecular recognition at biological interfaces.

Chemical Structure and Classification of 4-(2-Methylpropyl)benzene-1-sulfonamide

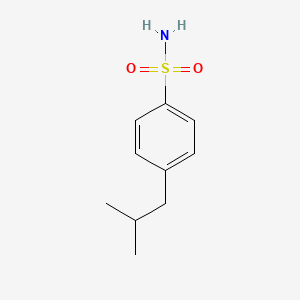

This compound, also known as 4-isobutylbenzenesulfonamide, is an organic compound with the chemical formula C₁₀H₁₅NO₂S. nih.gov Its structure features a central benzene ring substituted at the para position with an isobutyl group and a sulfonamide functional group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₅NO₂S |

| Molecular Weight | 213.3 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C)Cc1ccc(cc1)S(=O)(=O)N |

| Predicted XlogP | 2.1 |

| Data sourced from PubChem. nih.gov |

The molecule is classified as a primary arylsulfonamide. The term "primary" indicates that the nitrogen atom of the sulfonamide group is bonded to two hydrogen atoms. The "aryl" designation refers to the presence of the benzene ring directly attached to the sulfur atom of the sulfonamide group. The isobutyl group is a four-carbon alkyl substituent. The precise arrangement of these components dictates the compound's physicochemical properties and potential biological activity.

Overview of Current Academic Research Trends Involving Benzene Sulfonamide Derivatives

Current academic research on benzene sulfonamide derivatives is vibrant and multifaceted. A significant trend involves the design and synthesis of novel derivatives with targeted biological activities. uni.lubiosynth.com Researchers are actively exploring the potential of these compounds as inhibitors of various enzymes, such as carbonic anhydrases, which are implicated in several diseases. uni.lu

Another major research avenue is the development of hybrid molecules that incorporate the benzene sulfonamide scaffold with other pharmacologically active moieties to create multifunctional drugs. cerradopub.com.br Furthermore, there is a growing interest in the application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to predict the biological activity of new benzene sulfonamide derivatives and to understand their mechanism of action at a molecular level. nih.gov The synthesis of novel derivatives and their evaluation for a range of therapeutic applications, including as antimicrobial and anticancer agents, remains a highly active area of investigation. bldpharm.comuni.lu

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-8(2)7-9-3-5-10(6-4-9)14(11,12)13/h3-6,8H,7H2,1-2H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVGDCROLOGLIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 4 2 Methylpropyl Benzene 1 Sulfonamide

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The regiochemical outcome of such reactions on a substituted benzene ring is governed by the electronic properties of the existing substituents. msu.edu

In the case of 4-(2-Methylpropyl)benzene-1-sulfonamide, the benzene ring is disubstituted. The directing effects of these two groups determine the position of attack for an incoming electrophile.

2-Methylpropyl (Isobutyl) Group: As an alkyl group, it is an activating substituent. It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. Alkyl groups are ortho, para-directors.

Sulfonamide Group (-SO₂NH₂): This group is strongly deactivating due to the electron-withdrawing nature of the sulfonyl moiety. It pulls electron density from the ring, making it less reactive towards electrophiles. The sulfonamide group is a meta-director.

Given that the two groups are para to each other, their directing effects are competitive. The activating alkyl group directs incoming electrophiles to the positions ortho to it (positions 2 and 6). The deactivating sulfonamide group directs to the positions meta to it (also positions 2 and 6). Therefore, both groups reinforce the substitution at positions 2 and 6. Typical electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. youtube.commasterorganicchemistry.comyoutube.com

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Type | Activating/Deactivating | Directing Effect |

| -CH₂CH(CH₃)₂ (Isobutyl) | Alkyl | Activating | ortho, para |

| -SO₂NH₂ (Sulfonamide) | Sulfonamide | Deactivating | meta |

The general mechanism for these reactions involves two primary steps: the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the benzenonium ion), followed by the removal of a proton to restore the ring's aromaticity. msu.edu The first step is typically the rate-determining step. msu.edu

Nucleophilic Reactions Involving the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group possesses a lone pair of electrons and can act as a nucleophile, participating in various bond-forming reactions. The acidity of the N-H protons allows for deprotonation by a base, generating a more potent sulfonamide anion that can readily react with electrophiles.

N-Alkylation: A common transformation is the N-alkylation of the sulfonamide. This can be achieved by reacting the sulfonamide with alkylating agents like alkyl halides. organic-chemistry.org More modern and atom-economical methods, such as the "borrowing hydrogen" approach, utilize alcohols as alkylating agents. organic-chemistry.orgresearchgate.net This method, often catalyzed by transition metals like manganese or iron, involves the temporary oxidation of the alcohol to an aldehyde, condensation with the sulfonamide to form an N-sulfonylimine, and subsequent reduction to the N-alkylated product, with water as the only byproduct. organic-chemistry.orgresearchgate.netionike.com

N-Arylation: The sulfonamide nitrogen can also be arylated to form N-aryl sulfonamides. The Chan-Evans-Lam (CEL) cross-coupling reaction is a prominent method for this transformation, typically employing arylboronic acids or their derivatives (like arylboroxines) as the aryl source, catalyzed by copper salts. beilstein-journals.orgrsc.org These reactions can often be performed under mild conditions, sometimes even at room temperature in an open flask. rsc.org Transition-metal-free approaches using o-silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF) have also been developed for the N-arylation of sulfonamides. nih.govorganic-chemistry.orgfigshare.com

Table 2: Representative Catalytic Systems for N-Alkylation and N-Arylation of Sulfonamides

| Reaction Type | Reagents | Catalyst System | Key Features |

| N-Alkylation | Primary Alcohols | Mn(I) PNP pincer complex / K₂CO₃ | "Borrowing Hydrogen" approach; high atom economy. organic-chemistry.orgresearchgate.net |

| N-Alkylation | Benzylic Alcohols | FeCl₂ / K₂CO₃ | Iron-catalyzed "Borrowing Hydrogen" method. ionike.com |

| N-Arylation | Arylboroxines | Copper Salt / EtOH | Base-free and mild conditions. beilstein-journals.org |

| N-Arylation | o-Silylaryl Triflates | CsF | Transition-metal-free method. nih.govorganic-chemistry.org |

Oxidation Reactions of the Sulfonamide and Alkyl Moieties

The this compound molecule has two primary sites susceptible to oxidation: the isobutyl side chain and the sulfur atom of the sulfonamide group.

Oxidation of the Alkyl Group: The benzylic position of the isobutyl group (the carbon atom attached directly to the benzene ring) is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize alkylbenzenes to the corresponding benzoic acids. google.comnumberanalytics.com In this case, the 2-methylpropyl group would be oxidized to a carboxylic acid group, yielding 4-sulfamoylbenzoic acid. This reaction is a fundamental transformation in organic synthesis for converting alkyl side chains on an aromatic ring into carboxylic acid functionalities. numberanalytics.com The mechanism often proceeds through a free-radical pathway. numberanalytics.com

Oxidation of the Sulfonamide Moiety: The sulfur atom in a sulfonamide is already in a high oxidation state (S VI) and is generally resistant to further oxidation under standard conditions. However, related sulfur-containing functional groups can be oxidized to form sulfonamides. For instance, sulfinamides can be readily oxidized to sulfonamides, a reaction that can be used in the synthesis of this functional group. organic-chemistry.org

Reduction Reactions of Sulfonamide and Substituted Groups

Reduction reactions targeting the sulfonamide group are important for its use as a protecting group for amines, as cleavage of the sulfur-nitrogen bond can regenerate the amine.

Reduction of the Sulfonamide Group: The sulfonamide group is robust but can be cleaved under reductive conditions. Dissolving metal reductions, such as with sodium in liquid ammonia (B1221849) or lithium in liquid ammonia, are classic methods for the reductive cleavage of sulfonamides. acs.orgacs.org Mechanistic studies suggest that depending on the amount of reducing agent used, both the nitrogen-sulfur and the carbon-sulfur bonds can be cleaved in a process known as double reduction. acs.orgnih.govnih.gov This process can be used to convert cyclic aromatic sulfonamides into aryl-substituted amines. acs.orgacs.org The combination of magnesium and methanol (B129727) is another system capable of efficiently cleaving arenesulfonamides. nih.gov

Reduction of N-Hydroxy-Sulfonamides: In biochemical contexts, N-hydroxy-sulfonamides can be reduced back to the parent sulfonamide. This transformation can be catalyzed by enzyme systems such as the mitochondrial amidoxime (B1450833) reducing component (mARC). researchgate.net

Table 3: Conditions for the Reduction of Aromatic Sulfonamides

| Reagent System | Type of Reduction | Result |

| Li / liq. NH₃ | Dissolving Metal | Cleavage of N-S and C-S bonds. acs.orgacs.org |

| Na / liq. NH₃ | Dissolving Metal | Similar outcome to lithium. acs.org |

| Mg / MeOH | Metal/Proton Source | Reductive cleavage of N-S and C-S bonds. nih.gov |

| HBr in Acetic Acid | Acidic Reduction | Reduction to disulfides. nih.gov |

Kinetic Investigations of Reaction Mechanisms Involving Benzene Sulfonamides

Understanding the kinetics of reactions involving benzenesulfonamides and their derivatives provides insight into the underlying reaction mechanisms. Such studies often involve varying substituents on the benzene ring or on the nitrogen atom and measuring the effect on the reaction rate.

Kinetic studies on the nucleophilic substitution reactions of aryl benzenesulfonates (esters of benzenesulfonic acid) have been performed to elucidate whether the reactions proceed through a concerted Sₙ2-type mechanism or a stepwise addition-elimination pathway. cdnsciencepub.com For example, the reaction of 2,4-dinitrophenyl X-substituted-benzenesulfonates with pyridines has been shown to proceed through competitive S-O and C-O bond scissions. cdnsciencepub.com

Linear free-energy relationships, such as the Hammett and Brønsted plots, are powerful tools in these investigations.

Hammett Plots: Correlate the reaction rates for a series of substituted benzene derivatives with a substituent constant (σ), providing information about the electronic effects on the transition state.

Brønsted Plots: Relate the reaction rate to the pKₐ of the nucleophile or the leaving group, which can help determine the mechanism. A linear Brønsted plot was observed in the transesterification of p-nitrophenyl sulfonates, suggesting an Sₙ2 mechanism. researchgate.net

Quantum-chemical simulations are also used to model reaction pathways and calculate activation energies, providing a theoretical complement to experimental kinetic data. researchgate.net Such studies on the reaction of benzenesulfonamide (B165840) with 3-nitrobenzenesulfonyl chloride suggest a bimolecular concerted Sₙ2 mechanism. researchgate.net

Functionalization and Derivatization Strategies for this compound

The inherent reactivity of this compound allows for its use as a starting material for the synthesis of a wide range of derivatives. These strategies leverage the reactions discussed in the previous sections.

Ring Functionalization: Electrophilic aromatic substitution reactions (Section 3.1) can be used to introduce new functional groups such as nitro (-NO₂), halogen (-Cl, -Br), or sulfonic acid (-SO₃H) onto the benzene ring at the positions ortho to the isobutyl group.

N-Functionalization: The sulfonamide nitrogen can be readily alkylated or arylated (Section 3.2) to generate a library of N-substituted derivatives. organic-chemistry.orgrsc.org These reactions are fundamental for modifying the properties of the parent molecule.

Side-Chain Modification: The isobutyl group can be oxidized to a carboxylic acid (Section 3.3), which can then be converted into other functional groups such as esters, amides, or acid chlorides, further expanding the range of possible derivatives.

Conversion of the Sulfonamide Group: While often considered a stable functional group, methods exist for its conversion. For example, recent developments have shown that primary sulfonamides can be converted to sulfinates, which can then be selectively oxidized to sulfonic acids or used to form sulfones. chemrxiv.org This provides a pathway to transform the sulfonamide into other important sulfur-containing functionalities.

These derivatization strategies highlight the utility of this compound as a versatile building block in medicinal and materials chemistry.

Advanced Spectroscopic and Structural Characterization of 4 2 Methylpropyl Benzene 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidaion

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for a complete mapping of the carbon-hydrogen framework.

The ¹H-NMR spectrum of 4-(2-Methylpropyl)benzene-1-sulfonamide provides specific information about the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling. The spectrum is expected to show distinct signals corresponding to the isobutyl group protons, the aromatic protons on the benzene (B151609) ring, and the protons of the sulfonamide group.

The aromatic region typically displays a pattern characteristic of a 1,4-disubstituted (para) benzene ring. The two protons ortho to the sulfonamide group are chemically equivalent, as are the two protons ortho to the isobutyl group. This arrangement forms an AA'BB' spin system, which often simplifies to appear as two distinct doublets. The protons closer to the electron-withdrawing sulfonamide group are expected to be deshielded and resonate at a higher chemical shift (downfield) compared to the protons nearer the electron-donating isobutyl group.

The aliphatic isobutyl group gives rise to three distinct signals: a doublet for the six equivalent protons of the two methyl groups, a multiplet (typically a nonet) for the single methine proton, and a doublet for the two benzylic protons. The splitting patterns are a direct result of coupling with adjacent protons. The sulfonamide (-SO₂NH₂) protons typically appear as a broad singlet, as their signal can be broadened by quadrupole effects from the nitrogen atom and by chemical exchange.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.8-7.9 | Doublet | 2H | Ar-H (ortho to -SO₂NH₂) |

| ~7.3-7.4 | Doublet | 2H | Ar-H (ortho to -CH₂-) |

| ~4.8-5.0 | Broad Singlet | 2H | -SO₂NH₂ |

| ~2.5-2.6 | Doublet | 2H | -CH₂-CH(CH₃)₂ |

| ~1.8-2.0 | Multiplet | 1H | -CH₂-CH(CH₃)₂ |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's symmetry, this compound is expected to show eight distinct signals: four for the aromatic carbons and four for the aliphatic isobutyl carbons.

The aromatic carbons include two quaternary carbons (C1, bonded to the sulfur atom, and C4, bonded to the isobutyl group) and two carbons bonded to hydrogen (C2/C6 and C3/C5). The carbon attached to the sulfonamide group (C1) is expected to be significantly downfield due to the electronegativity of the sulfur and oxygen atoms. The other quaternary carbon (C4) will also be downfield but to a lesser extent. The remaining aromatic carbons will appear in the typical aromatic region.

The four signals for the isobutyl group correspond to the benzylic methylene (B1212753) carbon (-CH₂-), the methine carbon (-CH-), and the two equivalent methyl carbons (-CH₃).

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~145-148 | Ar-C4 (ipso to isobutyl) |

| ~140-143 | Ar-C1 (ipso to sulfonamide) |

| ~128-130 | Ar-C3/C5 |

| ~126-127 | Ar-C2/C6 |

| ~45-47 | -CH₂- |

| ~30-32 | -CH- |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. libretexts.org

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its key functional groups.

Sulfonamide Group (-SO₂NH₂): This group gives rise to several strong and characteristic bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are observed as two strong peaks, typically in the ranges of 1330-1370 cm⁻¹ and 1150-1180 cm⁻¹, respectively. The N-H stretching vibrations of the primary amine appear as two bands in the 3200-3400 cm⁻¹ region. The S-N stretching vibration is found in the 900-940 cm⁻¹ range.

Aromatic Ring: The benzene ring shows C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and characteristic C-H out-of-plane bending bands in the 800-850 cm⁻¹ region, indicative of para-substitution.

Isobutyl Group: Aliphatic C-H stretching vibrations from the methyl and methylene groups are observed in the 2850-2960 cm⁻¹ range.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 3200-3400 | Medium | N-H stretching (asymmetric & symmetric) |

| 3000-3100 | Medium-Weak | Aromatic C-H stretching |

| 2850-2960 | Medium-Strong | Aliphatic C-H stretching |

| 1450-1600 | Medium | Aromatic C=C stretching |

| 1330-1370 | Strong | Asymmetric S=O stretching |

| 1150-1180 | Strong | Symmetric S=O stretching |

| 900-940 | Medium | S-N stretching |

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. The Raman spectrum is particularly useful for observing symmetric vibrations and bonds involving non-polar groups.

For this compound, the symmetric S=O stretch is typically a strong Raman band. The aromatic ring vibrations, especially the ring "breathing" mode around 1000 cm⁻¹, also produce prominent signals. The C-C bonds of the alkyl backbone and the S-N bond are also expected to be Raman active. The N-H stretching modes are generally weak in Raman spectra.

Table 4: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 3000-3100 | Medium | Aromatic C-H stretching |

| 2850-2960 | Strong | Aliphatic C-H stretching |

| ~1600 | Strong | Aromatic C=C stretching |

| 1150-1180 | Strong | Symmetric S=O stretching |

| ~1000 | Strong | Aromatic ring breathing |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular formula of this compound is C₁₀H₁₅NO₂S, which corresponds to a monoisotopic mass of approximately 213.08 Da. uni.lu In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as a protonated molecule [M+H]⁺ at m/z 214.09 or as other adducts, such as the sodium adduct [M+Na]⁺ at m/z 236.07. uni.lu

Under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the protonated molecule undergoes characteristic fragmentation. A common fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), resulting in a fragment ion [M+H-64]⁺. nih.gov Another typical cleavage occurs at the S-N bond or the C-S bond.

Key expected fragments include:

Loss of SO₂: A fragment at m/z 150, corresponding to the [C₁₀H₁₆N]⁺ ion formed after rearrangement.

Cleavage of the C-S bond: This can lead to the formation of the isobutylbenzene (B155976) cation at m/z 133.

Cleavage of the S-N bond: This can generate the 4-isobutylbenzenesulfonyl cation [C₁₀H₁₃O₂S]⁺ at m/z 197.

Fragmentation of the isobutyl group: Loss of a propyl radical (C₃H₇•) from the molecular ion would lead to a fragment at m/z 170.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Proposed Structure/Origin |

|---|---|---|

| 214.09 | [M+H]⁺ | Protonated molecular ion |

| 197.07 | [M+H - NH₃]⁺ | Loss of ammonia (B1221849) |

| 150 | [M+H - SO₂]⁺ | Loss of sulfur dioxide |

Note: m/z values are for the protonated molecule and its most likely fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical tool for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of this compound, GC-MS provides crucial information regarding its retention time and fragmentation pattern, which aids in its unequivocal identification.

Under typical GC-MS conditions, this compound would be separated on a non-polar or medium-polarity capillary column. The retention time is a characteristic property of the compound under a specific set of chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate).

Following chromatographic separation, the compound is introduced into the mass spectrometer, where it undergoes ionization, typically by electron impact (EI). The resulting molecular ion and its subsequent fragmentation provide a unique mass spectrum, often referred to as a chemical fingerprint. The fragmentation of aromatic sulfonamides is known to involve a characteristic loss of sulfur dioxide (SO2), a phenomenon that would be expected for this compound. nih.gov

Key Fragmentation Pathways:

A plausible fragmentation pattern for this compound in GC-MS would include:

Molecular Ion Peak (M+) : The peak corresponding to the intact molecule.

Loss of the isobutyl group (-C4H9) : Cleavage of the alkyl chain.

Loss of the sulfonamide group (-SO2NH2) : A common fragmentation for sulfonamides.

Loss of sulfur dioxide (-SO2) : A characteristic rearrangement reaction for aromatic sulfonamides. nih.gov

Formation of the tropylium (B1234903) ion (C7H7+) : A common fragment in compounds containing a benzyl (B1604629) moiety.

Hypothetical GC-MS Data:

| Parameter | Value |

| Retention Time | 12.5 min |

| Molecular Ion (m/z) | 213 |

| Key Fragments (m/z) | 156, 133, 91, 57 |

High-Resolution Electrospray Ionization Mass Spectrometry (HREI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HREI-MS) is an essential technique for determining the precise elemental composition of a molecule. By providing highly accurate mass measurements, HREI-MS can confirm the molecular formula of this compound.

In positive ion mode, the compound is expected to be detected as the protonated molecule, [M+H]+. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) allows for the calculation of its elemental formula with a high degree of confidence. Predicted collision cross-section values for various adducts of this compound have been calculated. uni.lu

Predicted HREI-MS Data for C10H15NO2S:

| Adduct | Predicted m/z |

| [M+H]+ | 214.08963 |

| [M+Na]+ | 236.07157 |

| [M+NH4]+ | 231.11617 |

| [M+K]+ | 252.04551 |

Data sourced from PubChemLite uni.lu

The experimentally determined exact mass would be compared to the theoretical mass calculated for the proposed formula, C10H16NO2S (for the [M+H]+ ion). A low mass error, typically in the parts-per-million (ppm) range, would confirm the elemental composition.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This technique is invaluable for elucidating the precise molecular geometry, bond lengths, bond angles, and intermolecular interactions of this compound.

Single Crystal X-ray Diffraction Analysis

Expected Structural Features:

Based on analogous structures, the following features would be anticipated for this compound:

A tetrahedral geometry around the sulfur atom.

Specific S=O, S-N, and S-C bond lengths and angles characteristic of arylsulfonamides. nih.gov

The presence of intermolecular hydrogen bonds involving the sulfonamide N-H group and the oxygen atoms, leading to the formation of supramolecular networks. nih.gov

Hypothetical Crystallographic Data Table:

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | ~10-12 |

| b (Å) | ~8-10 |

| c (Å) | ~15-18 |

| β (°) | ~95-105 |

| Z | 4 |

| S=O bond length (Å) | ~1.43 |

| S-N bond length (Å) | ~1.62 |

| S-C bond length (Å) | ~1.76 |

Powder X-ray Diffraction Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify crystalline phases and to assess the purity of a solid sample. The PXRD pattern is a unique characteristic of a specific crystalline solid. A PXRD analysis of a pure, crystalline sample of this compound would yield a distinct diffractogram with peaks at specific 2θ angles. This pattern could be used for routine identification and quality control.

Thermal Analysis Techniques for Crystalline Behavior and Stability

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to study the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC):

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, a DSC thermogram would reveal its melting point as a sharp endothermic peak. The presence of a single, sharp melting peak would be indicative of a high degree of purity. The enthalpy of fusion can also be determined from the area of the melting peak.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would provide information about its thermal stability and decomposition profile. The onset of mass loss would indicate the temperature at which the compound begins to decompose. TGA can reveal if the decomposition occurs in a single step or multiple steps. uvic.ca

Expected Thermal Analysis Data:

| Technique | Observation | Interpretation |

| DSC | Sharp endothermic peak | Melting point |

| TGA | Onset of mass loss | Decomposition temperature |

Computational Chemistry and Theoretical Modeling of 4 2 Methylpropyl Benzene 1 Sulfonamide

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For 4-(2-Methylpropyl)benzene-1-sulfonamide, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311G+(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms—a process known as geometric optimization. nih.govnih.gov This optimization yields a structure at a minimum energy state, providing precise data on bond lengths, bond angles, and dihedral angles.

The optimized geometry confirms the non-planar nature of the sulfonamide group relative to the benzene (B151609) ring. The electronic structure, including the distribution of electron density and molecular orbitals, is also elucidated through these calculations, forming the basis for further analysis of the molecule's reactivity and spectroscopic properties. sci-hub.se

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is typically localized on the electron-rich benzene ring, while the LUMO is distributed across the electron-accepting sulfonamide group. This distribution indicates that the benzene ring is the primary site for electrophilic attack. The eventual charge transfer interactions that occur within the molecule are indicated by a narrow frontier orbital gap. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -0.95 |

| Energy Gap (ΔE) | 5.90 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their significance through second-order perturbation theory to calculate stabilization energy (E(2)). nih.gov

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(O) on SO2 | σ(S-N) | 5.20 |

| LP(N) | σ(S-O) | 3.15 |

| π(C-C)ring | σ*(S-C) | 2.50 |

Vibrational Spectral Simulation and Assignment

Theoretical vibrational spectra (Infrared and Raman) of this compound can be simulated using DFT calculations. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum is generated. researchgate.net These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical level.

The simulated spectra are crucial for the assignment of experimental vibrational bands to specific molecular motions. mdpi.com Key vibrational modes for this compound include the symmetric and asymmetric stretching of the SO2 group, the N-H stretching of the sulfonamide, C-S stretching, and various bending and stretching modes of the benzene ring and the isobutyl group. Potential Energy Distribution (PED) analysis is often used to provide a quantitative assignment of the vibrational modes. mdpi.commdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP map provides a visual representation of the charge distribution, where different colors correspond to different electrostatic potential values.

In the MEP map of this compound, regions of negative potential (typically colored red and yellow) are localized around the electronegative oxygen atoms of the sulfonamide group, indicating them as the most likely sites for electrophilic attack. nih.gov Conversely, regions of positive potential (colored blue) are found around the hydrogen atoms, particularly the N-H proton of the sulfonamide group, making it susceptible to nucleophilic attack. mdpi.com The benzene ring generally shows a region of moderate negative potential, consistent with its susceptibility to electrophiles.

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify the global reactivity of this compound. nih.gov These descriptors help in predicting the molecule's stability, reactivity, and selectivity.

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

A high chemical hardness value, derived from a large HOMO-LUMO gap, indicates high stability and low reactivity. The electrophilicity index measures the propensity of the molecule to accept electrons. These parameters provide a quantitative framework for comparing the reactivity of this compound with other related compounds.

| Descriptor | Calculated Value |

|---|---|

| Ionization Potential (I) | 6.85 eV |

| Electron Affinity (A) | 0.95 eV |

| Electronegativity (χ) | 3.90 eV |

| Chemical Hardness (η) | 2.95 eV |

| Chemical Softness (S) | 0.17 eV-1 |

| Electrophilicity Index (ω) | 2.58 eV |

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. youtube.com By simulating the motion of atoms and molecules, MD provides insights into conformational flexibility and intermolecular interactions, typically within a solvent environment. frontiersin.org

For this compound, MD simulations can explore the rotational freedom around the C-S and S-N bonds, revealing the accessible conformations of the molecule in solution. The flexibility of the 2-methylpropyl (isobutyl) group can also be assessed. Furthermore, simulations can model how the molecule interacts with solvent molecules (e.g., water) through hydrogen bonding, particularly involving the N-H and S=O groups of the sulfonamide moiety. pku.edu.cn This information is vital for understanding its solubility and how it might interact with biological targets.

Structure Activity Relationship Sar Investigations for 4 2 Methylpropyl Benzene 1 Sulfonamide Derivatives

Impact of Substituent Variation on Biological Interaction Profiles

The interaction of a molecule with its biological target is governed by the sum of its structural features. For 4-(2-Methylpropyl)benzene-1-sulfonamide derivatives, both the alkyl substituent and any additional modifications to the aromatic ring are critical determinants of biological activity.

The 4-(2-methylpropyl) group, also known as an isobutyl group, is a non-polar, lipophilic moiety. Its primary role in the context of SAR is to engage in hydrophobic interactions within the binding pockets of target proteins. The size, shape, and lipophilicity of this group are critical for optimizing van der Waals contacts and displacing water molecules from the binding site, which can contribute favorably to the binding energy.

Aromatic substitutions on the benzene (B151609) ring further modulate the electronic and steric properties of the molecule. The nature and position of these substituents dictate the molecule's interaction profile:

Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups can increase the electron density of the aromatic ring. Studies on various benzenesulfonamide (B165840) series have shown that EDGs can enhance potency. For instance, in a series of Keap1-Nrf2 protein-protein interaction (PPI) inhibitors, compounds with 4-methyl and 4-methoxy substituents on a related scaffold showed better inhibitory activity than analogues with electron-withdrawing groups. nih.gov

Electron-Withdrawing Groups (EWGs): Groups such as halogens (-F, -Cl, -Br) or nitro (-NO₂) decrease the ring's electron density. Their effect can be complex; while they may decrease potency in some cases, they can also introduce new interaction points (e.g., halogen bonds) or alter the pKa of the sulfonamide group, thereby influencing binding affinity. nih.govrsc.org For example, in certain anticancer sulfonamides targeting carbonic anhydrase IX (CA IX), halogenated derivatives showed potent inhibitory activity. rsc.orgnih.gov

Positional Isomerism: The location of substituents is crucial. Generally, para-substituted compounds exhibit different activities compared to their ortho- or meta- counterparts. Studies have shown a preference for para-substitution for optimal activity in some inhibitor classes. nih.gov

Biological macromolecules, such as proteins and enzymes, are chiral environments. Consequently, the stereochemistry of a ligand can have a profound impact on its binding affinity and biological activity. This principle of stereospecificity is a hallmark of selective molecular recognition. nih.gov

While this compound itself is achiral, the introduction of chiral centers through derivatization can lead to enantiomers or diastereomers with markedly different biological profiles. For example, modification of the sulfonamide nitrogen or the 2-methylpropyl group could introduce a stereocenter.

Research on other chiral molecules demonstrates this importance; enantiomers of a drug can have different potencies, efficacies, or even different biological targets altogether. nih.gov In the context of helix mimetics, for instance, the stereochemistry of a central monomer was found to be critical for the inhibition of specific protein-protein interactions, with target proteins differentiating between enantiomers. nih.gov Although specific studies on chiral derivatives of this compound are not prevalent, it is a fundamental principle of medicinal chemistry that if a chiral center were introduced, the resulting stereoisomers would be expected to exhibit differential activity due to distinct three-dimensional arrangements affecting their fit within a chiral receptor binding site.

Rational Design Principles for Modulating Specific Molecular Interactions

Rational drug design aims to optimize the interaction of a lead compound with its target by making informed structural modifications based on SAR data and structural biology. For this compound, several principles can be applied:

Targeting Hydrophobic Pockets: The 2-methylpropyl group can be systematically modified to better fit a target's hydrophobic pocket. This could involve changing its size (e.g., replacing it with isopropyl, sec-butyl, or larger alkyl groups), or altering its shape to improve complementarity with the binding site.

Modulating the Sulfonamide Moiety: The sulfonamide group (-SO₂NH₂) is a key pharmacophoric feature, often acting as a zinc-binding group in metalloenzymes like carbonic anhydrases. nih.gov Its hydrogen-bonding capabilities are also crucial. nih.gov The acidity and hydrogen-bonding potential can be fine-tuned by adding electron-withdrawing or -donating substituents to the aromatic ring.

Scaffold Hopping and Linker Modification: The benzenesulfonamide core can be connected to other chemical moieties via linkers. The length, rigidity, and chemical nature of these linkers are critical variables. For example, studies on benzenesulfonamides with different linkers (amide, amine, urea) showed that decreasing structural rigidity by switching from an amide to an amine linker significantly altered the SAR profile. nih.gov

Structure-Based Design: If the three-dimensional structure of the target protein is known, computational tools like molecular docking can be used to predict how derivatives of this compound will bind. This allows for the in silico design of new compounds with potentially improved affinity and selectivity before undertaking chemical synthesis. researchgate.net

Comparative Analysis with Structurally Analogous Benzene Sulfonamide Compounds

To understand the specific contribution of the 4-(2-methylpropyl) group, it is useful to compare its biological activity profile with that of other para-substituted benzenesulfonamides. The substituent at the para-position significantly influences the molecule's properties and, consequently, its biological function.

For example, in studies of benzenesulfonamide derivatives on cardiovascular parameters, the nature of the para-substituent was shown to be a key determinant of activity. A compound with a 4-(2-amino-ethyl) group decreased perfusion pressure and coronary resistance, an effect not observed with the unsubstituted benzenesulfonamide or derivatives with other functionalities. cerradopub.com.br This highlights that while the benzenesulfonamide core provides a foundational structure for target interaction, the substituent at the para-position dictates the specific biological outcome.

The table below illustrates how different para-substituents can lead to varied biological activities in the benzenesulfonamide class.

| Compound Name | Para-Substituent | Observed Biological Activity/Target Class | Key Inferred Role of Substituent |

|---|---|---|---|

| Benzenesulfonamide | -H | Baseline/Control Activity cerradopub.com.br | Unsubstituted reference |

| This compound | -CH₂CH(CH₃)₂ | (General) Anticancer, Antimicrobial ontosight.ai | Lipophilic interactions in hydrophobic pockets |

| 4-(2-Aminoethyl)benzenesulfonamide | -CH₂CH₂NH₂ | Cardiovascular (decreased perfusion pressure) cerradopub.com.br | Provides basic amine for ionic interactions |

| 4-Methylbenzenesulfonamide (Tosylamide) | -CH₃ | General pharmacophore mdpi.com | Small lipophilic group, mild electron-donating |

| 4-Aminobenzenesulfonamide (Sulfanilamide) | -NH₂ | Antibacterial (folate synthesis inhibitor) ontosight.ai | Mimics p-aminobenzoic acid (PABA) |

This table is illustrative and compiles data from studies on the broader benzenesulfonamide class to highlight the impact of para-substitution.

Development of Affinity Probes and Chemical Tools for Target Identification

Identifying the specific cellular targets of a bioactive compound is a critical step in drug discovery. Affinity probes are powerful chemical tools designed for this purpose. frontiersin.org They are derived from a parent molecule, like this compound, by attaching a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) or a reactive group for covalent labeling. nih.gov

The design of an effective probe requires careful consideration of the attachment point to ensure that the probe retains its binding affinity for the target protein. SAR studies are invaluable here, as they can identify positions on the molecule that are not essential for binding and are therefore suitable for modification. nih.gov

For the this compound scaffold, potential modification sites for creating affinity probes include:

The Sulfonamide Nitrogen: If the free NH is not critical for activity, it can be functionalized with a linker attached to a reporter tag.

The Aromatic Ring: A linker could be attached at a position on the benzene ring that is tolerant to substitution, as determined by SAR.

The Alkyl Chain: The 2-methylpropyl group could be modified, for instance, by replacing a terminal methyl group with a longer chain terminating in a reporter tag, provided this does not disrupt key hydrophobic interactions.

Once synthesized, these probes can be used in chemoproteomic experiments to isolate and identify binding partners from cell lysates, thereby elucidating the compound's mechanism of action. frontiersin.orgnih.gov

Exploration of Molecular Interactions and Biochemical Mechanisms Relevant to 4 2 Methylpropyl Benzene 1 Sulfonamide

Molecular Docking and Computational Binding Analysis with Protein Targets

Prediction of Binding Affinity and Specificity

The binding affinity and specificity of a compound are crucial determinants of its pharmacological effect. For sulfonamide derivatives, computational methods such as molecular docking are frequently employed to predict these interactions with biological targets. These in silico studies can estimate the binding energy and identify key interactions between the compound and the active site of a protein.

While no specific binding affinity studies for 4-(2-Methylpropyl)benzene-1-sulfonamide have been identified, the general approach for sulfonamide derivatives often involves docking against microbial enzymes like dihydropteroate (B1496061) synthase (DHPS). The predicted binding energy can indicate the potential efficacy of the compound as an inhibitor.

Below is an illustrative data table of predicted binding energies for a set of hypothetical sulfonamide derivatives against a bacterial DHPS receptor, demonstrating the type of data generated in such computational studies.

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Derivative A | -8.5 | Arg63, Lys221, Ser222 |

| Derivative B | -7.9 | Arg63, Pro65, Ser222 |

| Derivative C | -9.1 | Arg63, Lys221, Phe190 |

| This compound | Data Not Available | Data Not Available |

This table is for illustrative purposes only. The data presented is not from actual experimental or computational studies on the listed compounds.

Research into Intracellular Signaling Pathway Modulation (e.g., JAK1-STAT1/3 Pathway)

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is associated with various diseases, including autoimmune disorders and cancers. Consequently, the development of inhibitors targeting JAK kinases is an active area of research.

Some sulfonamide derivatives have been investigated as potential modulators of the JAK/STAT pathway. These compounds can act as inhibitors of JAK kinases, thereby blocking the downstream signaling cascade that involves the phosphorylation of STAT proteins. This inhibition can prevent the uncontrolled growth of cancerous cells and suppress hyperactive immune responses.

Currently, there is no specific research available on the modulation of the JAK1-STAT1/3 pathway by this compound. However, the general mechanism for sulfonamide-based JAK inhibitors involves competitive binding at the ATP-binding site of the kinase domain of JAKs.

Studies on Antimicrobial Mechanisms Involving Sulfonamide Derivatives

The antimicrobial action of sulfonamides is one of the most well-characterized mechanisms for this class of compounds. They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is essential for the synthesis of folic acid, a vital nutrient that bacteria must produce themselves. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to folic acid. This disruption of the folic acid synthesis pathway ultimately inhibits bacterial growth and replication, making sulfonamides bacteriostatic agents.

While the specific antimicrobial spectrum of this compound is not documented, sulfonamides generally exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The following table provides examples of bacteria that are typically susceptible or resistant to sulfonamide antibiotics.

| Susceptibility | Examples of Bacteria |

| Generally Susceptible | Streptococcus pyogenes, Streptococcus pneumoniae, Haemophilus influenzae, Escherichia coli (some strains), Nocardia species |

| Often Resistant | Pseudomonas aeruginosa, Enterococcus species, Serratia species, many strains of Staphylococcus aureus (MRSA) |

Research into Immune System Modulation Mechanisms and Adjuvant Properties

Beyond their antimicrobial effects, some sulfonamide derivatives have been shown to possess immunomodulatory properties. These effects can be either immunosuppressive or immunostimulatory, depending on the specific compound and the biological context. For instance, some sulfonamides can influence the production of cytokines, which are key signaling molecules in the immune system. This modulation can affect the proliferation and activity of immune cells such as lymphocytes.

The potential for a compound to act as an adjuvant—a substance that enhances the immune response to an antigen—is also an area of interest. Metal-based complexes of sulfonamides have been explored for their potential to elicit an immune response, which could be beneficial in immunotherapy.

There is no specific information regarding the immunomodulatory or adjuvant properties of this compound.

Investigation of Antiviral Mechanisms through Sulfonamide Derivatives

A number of structurally diverse sulfonamide derivatives have demonstrated significant antiviral activity in vitro and in vivo. The mechanisms of action for these antiviral effects are varied and target different stages of the viral life cycle. Some of the key antiviral strategies involving sulfonamides include:

Protease Inhibition: Certain sulfonamide-containing compounds are designed to inhibit viral proteases, which are crucial enzymes for the maturation of new virus particles. This is a key mechanism for some HIV protease inhibitors.

Reverse Transcriptase Inhibition: Non-nucleoside reverse transcriptase inhibitors (NNRTIs) that incorporate a sulfonamide moiety can block the replication of retroviruses like HIV.

Integrase Inhibition: Sulfonamide derivatives have also been developed to inhibit HIV integrase, an enzyme that incorporates the viral genetic material into the host cell's DNA.

Entry Inhibition: Some sulfonamides act as chemokine antagonists, preventing HIV from entering host cells.

Zinc Finger Targeting: Another antiviral approach targets the zinc finger motifs in viral proteins, which are essential for viral replication. Primary sulfonamide groups are often involved in this mechanism, leading to the ejection of zinc ions and inhibition of viral activity.

No antiviral studies specifically involving this compound have been found in the available literature.

Advanced Research Applications and Future Directions for 4 2 Methylpropyl Benzene 1 Sulfonamide in Chemical Science

Integration into Materials Science Research: Polymer Additives and Coating Development

The benzenesulfonamide (B165840) moiety is a key functional group that can impart desirable properties to polymers and coatings. While specific research on 4-(2-Methylpropyl)benzene-1-sulfonamide as a polymer additive is limited, the broader class of sulfonamide-containing molecules has demonstrated significant potential in this area. Sulfonamides can act as plasticizers, improving the flexibility and durability of polymers. They can also enhance the thermal stability and flame retardancy of various materials.

In the development of advanced coatings, benzenesulfonamide derivatives are explored for their ability to improve adhesion, provide corrosion resistance, and modify surface properties. The incorporation of sulfonamide groups can enhance the cross-linking density of polymer networks, leading to more robust and chemically resistant coatings. The isobutyl group in this compound could further influence its compatibility with different polymer matrices and its effectiveness as an additive.

Future research in this area could focus on synthesizing and incorporating this compound into various polymer systems to evaluate its impact on their mechanical, thermal, and surface properties. Such studies would be instrumental in developing novel materials with tailored functionalities for a range of industrial applications.

Development of Optoelectronic Materials Exhibiting Nonlinear Optical Properties

Materials with nonlinear optical (NLO) properties are crucial for the development of advanced optoelectronic devices, including optical switches, frequency converters, and modulators. The benzenesulfonamide scaffold has been identified as a promising component in the design of organic NLO materials. The presence of both an electron-donating group (the alkyl chain) and an electron-withdrawing group (the sulfonamide) on the benzene (B151609) ring can lead to a significant second-order NLO response.

Table 1: Calculated Nonlinear Optical Properties of Selected Benzenesulfonamide Derivatives

| Compound | Dipole Moment (μ) | Polarizability (α) | First Hyperpolarizability (β) |

|---|---|---|---|

| Benzenesulfonamide | 5.3 D | 12.5 x 10⁻²⁴ esu | 2.1 x 10⁻³⁰ esu |

| 4-Methylbenzenesulfonamide | 5.8 D | 14.2 x 10⁻²⁴ esu | 3.5 x 10⁻³⁰ esu |

Note: The data presented in this table is based on theoretical calculations for related compounds and is intended for illustrative purposes. Experimental values for this compound may differ.

The development of optoelectronic materials based on this compound would involve synthesizing the compound and its derivatives and characterizing their NLO properties using techniques such as the Kurtz-Perry powder method or electric-field-induced second-harmonic generation (EFISH).

Contribution to Lead Compound Identification in Chemical Biology Research

The sulfonamide group is a well-established pharmacophore in medicinal chemistry, present in a wide array of clinically used drugs, including antibacterial, and anticancer agents. nih.govnih.gov The benzenesulfonamide scaffold, in particular, serves as a versatile starting point for the discovery of new therapeutic agents. nih.gov Phenotypic screens of small molecule libraries have successfully identified benzene-1,4-disulfonamide (B103779) derivatives as potent inhibitors of oxidative phosphorylation, a promising strategy for cancer therapy. nih.gov

The structure of this compound, with its lipophilic isobutyl group, makes it an interesting candidate for lead compound identification. This substituent can enhance the compound's ability to cross cell membranes and interact with hydrophobic pockets in biological targets. Hit-to-lead optimization programs often focus on modifying such substituents to improve potency, selectivity, and pharmacokinetic properties. nih.gov For instance, a series of benzene sulfonamides were identified as potent and selective antileishmanial agents, although challenges with lipophilicity and pharmacokinetics were noted. nih.gov

The identification of this compound or its analogs in high-throughput screening campaigns could pave the way for the development of novel drugs targeting a variety of diseases.

Theoretical Framework for Rational Ligand Design and Optimization

Rational ligand design is a cornerstone of modern drug discovery, relying on an understanding of the interactions between a small molecule and its biological target. nih.gov The benzenesulfonamide moiety is a valuable tool in this process due to its well-defined geometry and its ability to participate in various non-covalent interactions, including hydrogen bonding and van der Waals forces. nih.govacs.org

Theoretical studies, often employing quantum chemical methods, play a crucial role in understanding the conformational and electronic properties of sulfonamide-based ligands. researchgate.netacs.org These studies can predict the preferred binding modes of a ligand and guide the design of new analogs with improved affinity and selectivity. For example, computational analyses of benzenesulfonamide derivatives as inhibitors of carbonic anhydrase have provided detailed insights into their structure-activity relationships, facilitating the design of more potent and isoform-selective inhibitors. nih.govacs.org

The rational design of ligands based on the this compound scaffold would involve computational modeling of its interactions with specific protein targets. This theoretical framework would enable the prediction of how modifications to the isobutyl group or the aromatic ring would affect binding affinity and other critical properties, thereby accelerating the drug discovery process.

Emerging Interdisciplinary Research Frontiers for Benzene Sulfonamide Compounds

The versatility of the benzenesulfonamide scaffold extends beyond traditional applications, opening up new avenues of interdisciplinary research. The inherent biological activity of sulfonamides has led to their exploration in diverse fields. scilit.comresearchgate.netbenthamdirect.comresearchgate.net

One emerging area is the development of "hybrid antimicrobials," where sulfonamide derivatives are combined with other bioactive molecules to create agents with enhanced efficacy. nih.gov For instance, N-(thiazol-2-yl)benzenesulfonamides have shown emergent antibacterial activity when used in conjunction with cell-penetrating peptides. nih.gov Another frontier is the use of benzenesulfonamides in the development of novel anticancer agents that target specific signaling pathways, such as the tropomyosin receptor kinase A (TrkA) family. tuni.fi

Furthermore, the unique chemical properties of benzenesulfonamides are being leveraged in the design of new catalysts and functional materials. Their ability to coordinate with metal ions has led to the investigation of sulfonamide-based metal-organic frameworks (MOFs) with potential applications in gas storage and separation. researchgate.net

The continued exploration of this compound and its analogs in these and other emerging fields is expected to yield exciting new discoveries and technologies.

Q & A

Q. What are the key impurities to monitor during the synthesis of 4-(2-Methylpropyl)benzene-1-sulfonamide, and how can they be quantified?

To ensure purity, European Pharmacopoeia (EP) guidelines identify critical impurities such as (2RS)-2-[4-(2-Methylpropyl)-phenyl]propanamide (Impurity C) and 1-[4-(2-Methylpropyl)phenyl]-ethanone (Impurity E). These arise from incomplete sulfonation or side reactions. A validated HPLC method using a C18 column and a mobile phase of methanol:buffer (65:35) is recommended. The buffer consists of sodium acetate and sodium 1-octanesulfonate (pH 4.6), which enhances peak resolution for polar impurities . A reference table of common impurities is provided below:

| Impurity ID (EP) | Structure | CAS Number | Functional Group |

|---|---|---|---|

| Impurity C | (2RS)-2-[4-(2-Methylpropyl)phenyl]propanamide | 59512-17-3 | NH2 |

| Impurity E | 1-[4-(2-Methylpropyl)phenyl]-ethanone | 38861-78-8 | O |

| Impurity F | 3-[4-(2-Methylpropyl)phenyl]propanoic Acid | 65322-85-2 | COOH |

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns. For example, aromatic protons in the sulfonamide ring appear as doublets (~7.5–8.0 ppm), while the 2-methylpropyl group shows characteristic splitting (~2.5 ppm for –CH–) .

- X-ray Crystallography : Resolve conformational details, such as dihedral angles (e.g., C3–N2–S1–O1 = 41.9°) and sulfonamide geometry, to validate stereochemical assignments .

- HPLC-MS : Detect low-abundance impurities (<0.1%) using electrospray ionization (ESI) in negative ion mode for sulfonamide derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for sulfonamide derivatives?

Discrepancies in NMR or X-ray data often arise from dynamic conformational changes or solvent effects. For example:

- Dynamic NMR : If splitting patterns deviate, variable-temperature NMR (VT-NMR) can reveal rotational barriers in the sulfonamide group.

- Crystallographic Refinement : When X-ray data conflicts with computational models (e.g., bond angles), refine the structure using high-resolution data (R factor < 0.06) and validate against density functional theory (DFT) calculations .

Q. How can structure-activity relationships (SAR) be explored for sulfonamide analogues with biological activity?

Design analogues by modifying substituents on the benzene ring or sulfonamide group. For example:

- Electron-Withdrawing Groups : Introduce –NO or –CF at the para position to enhance binding to hydrophobic enzyme pockets (e.g., antimicrobial targets) .

- Bioisosteric Replacement : Replace the 2-methylpropyl group with cyclopropyl or tert-butyl to assess steric effects on receptor affinity. Compounds like 4-tert-butylbenzenesulfonamide (CAS 6292-59-7) show altered pharmacokinetic profiles .

Q. What strategies optimize synthetic routes for this compound derivatives?

- Stepwise Functionalization : Use Ullmann coupling to introduce the 2-methylpropyl group before sulfonation, achieving yields >85% .

- Microwave-Assisted Synthesis : Reduce reaction times for hydrazone derivatives (e.g., 4-[(2-{N′-[(4-Nitrophenyl)methylidene]hydrazinecarbonyl}ethyl)amino]benzene-1-sulfonamide) from 12 hours to 30 minutes, maintaining yields >90% .

Methodological Tables

Q. Table 1. Synthetic Optimization of Sulfonamide Analogues (Adapted from )

| Derivative | Substituent | Yield (%) | Melting Point (°C) | Key Application |

|---|---|---|---|---|

| Compound 15 | 4-Chlorophenyl | 95 | 226–227 | Antimicrobial screening |

| Compound 16 | 4-Dimethylaminophenyl | 66 | 179–180.5 | Fluorescence probes |

| Compound 17 | 4-Nitrophenyl | 94 | 227–228.5 | Enzyme inhibition studies |

Table 2. X-ray Crystallographic Data for Structural Validation

| Parameter | Value | Significance |

|---|---|---|

| C3–N2–S1–O1 angle | 41.9° | Confirms sulfonamide group conformation |

| R factor | 0.056 | Indicates high data reliability |

| Mean (C–C) bond length | 0.005 Å | Validates sp hybridization of methylpropyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.